molecular formula C9H15ClN2O2 B2362314 2-Chloro-N-[(4-methyl-2-oxopiperidin-3-yl)methyl]acetamide CAS No. 2411307-94-1

2-Chloro-N-[(4-methyl-2-oxopiperidin-3-yl)methyl]acetamide

Cat. No. B2362314
CAS RN: 2411307-94-1
M. Wt: 218.68
InChI Key: NAYXOGJMENVGSW-UHFFFAOYSA-N
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Description

2-Chloro-N-[(4-methyl-2-oxopiperidin-3-yl)methyl]acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It belongs to the class of piperidine compounds and is often referred to as 'compound 1' in literature.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[(4-methyl-2-oxopiperidin-3-yl)methyl]acetamide involves its binding to the hydrophobic pocket of MDM2, which is a negative regulator of the tumor suppressor protein p53. By inhibiting the MDM2-p53 interaction, this compound leads to the stabilization and activation of p53, which induces cell cycle arrest and apoptosis in cancer cells. The antiviral activity of this compound is attributed to its ability to inhibit the viral replication process by targeting the viral protease enzyme.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-Chloro-N-[(4-methyl-2-oxopiperidin-3-yl)methyl]acetamide have been extensively studied in vitro and in vivo. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of tumor growth. In animal models of Parkinson's disease, it has been reported to protect dopaminergic neurons from oxidative stress-induced damage. Additionally, this compound has been shown to inhibit the replication of hepatitis C virus and dengue virus in vitro.

Advantages and Limitations for Lab Experiments

The advantages of using 2-Chloro-N-[(4-methyl-2-oxopiperidin-3-yl)methyl]acetamide in lab experiments include its high potency and selectivity towards MDM2, which makes it a promising candidate for the development of anticancer drugs. Additionally, this compound has been shown to possess antiviral and neuroprotective properties, which can be explored for the development of therapeutics for viral infections and neurodegenerative diseases. However, the limitations of using this compound in lab experiments include its potential toxicity and limited solubility in aqueous solutions, which may affect its efficacy and safety.

Future Directions

The potential applications of 2-Chloro-N-[(4-methyl-2-oxopiperidin-3-yl)methyl]acetamide in medicinal chemistry are vast and varied. Some of the future directions for research in this field include the development of more potent and selective analogs of this compound for the treatment of cancer and viral infections. Additionally, the neuroprotective effects of this compound can be further explored for the development of therapeutics for neurodegenerative diseases such as Alzheimer's and Huntington's disease. Furthermore, the mechanism of action of this compound can be studied in more detail to gain a better understanding of its interactions with MDM2 and other proteins involved in cancer and viral infections.

Synthesis Methods

The synthesis of 2-Chloro-N-[(4-methyl-2-oxopiperidin-3-yl)methyl]acetamide involves the reaction of 4-methyl-2-oxopiperidine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-(chloromethyl) acetamide in the presence of a base, such as triethylamine, to yield the final product. The synthesis of this compound has been reported in several literature sources, with slight variations in the reaction conditions.

Scientific Research Applications

2-Chloro-N-[(4-methyl-2-oxopiperidin-3-yl)methyl]acetamide has been primarily investigated for its potential as a therapeutic agent for various diseases. Several studies have reported its efficacy as an inhibitor of the protein-protein interaction between MDM2 and p53, which is a critical pathway in the development of cancer. Additionally, this compound has been shown to possess antiviral activity against the hepatitis C virus and dengue virus. Furthermore, it has been reported to exhibit neuroprotective effects in animal models of Parkinson's disease.

properties

IUPAC Name

2-chloro-N-[(4-methyl-2-oxopiperidin-3-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClN2O2/c1-6-2-3-11-9(14)7(6)5-12-8(13)4-10/h6-7H,2-5H2,1H3,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAYXOGJMENVGSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCNC(=O)C1CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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